molecular formula C14H22O B13764571 1-[3-Methyl-2-(3-methyl-2-butenyl)-3-cyclohexen-1-YL]ethan-1-one CAS No. 73019-21-3

1-[3-Methyl-2-(3-methyl-2-butenyl)-3-cyclohexen-1-YL]ethan-1-one

Cat. No.: B13764571
CAS No.: 73019-21-3
M. Wt: 206.32 g/mol
InChI Key: ZHYAKXDSFODDQC-UHFFFAOYSA-N
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Description

The compound 1-[3-Methyl-2-(3-methyl-2-butenyl)-3-cyclohexen-1-yl]ethan-1-one is a cyclohexene-derived ketone featuring a methyl group at position 3, a 3-methyl-2-butenyl (prenyl) substituent at position 2, and an acetyl group at position 1. For example, CAS 54464-54-9 (1-[1,6-dimethyl-3-(4-methylpent-3-enyl)-3-cyclohexen-1-yl]ethan-1-one) shares similarities in its cyclohexene backbone and prenyl-like substituents, though it differs in substituent positions and chain length . Such compounds are often used in fragrances and cleaning agents due to their volatility and stability .

Properties

CAS No.

73019-21-3

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

IUPAC Name

1-[3-methyl-2-(3-methylbut-2-enyl)cyclohex-3-en-1-yl]ethanone

InChI

InChI=1S/C14H22O/c1-10(2)8-9-13-11(3)6-5-7-14(13)12(4)15/h6,8,13-14H,5,7,9H2,1-4H3

InChI Key

ZHYAKXDSFODDQC-UHFFFAOYSA-N

Canonical SMILES

CC1=CCCC(C1CC=C(C)C)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-Methyl-2-(3-methyl-2-butenyl)-3-cyclohexen-1-YL]ethan-1-one typically involves the following steps:

    Formation of the cyclohexene ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the methyl and butenyl groups: These groups can be introduced through alkylation reactions using reagents such as methyl iodide and butenyl bromide under basic conditions.

    Final assembly: The final compound is obtained by coupling the substituted cyclohexene with ethanone derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

1-[3-Methyl-2-(3-methyl-2-butenyl)-3-cyclohexen-1-YL]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the methyl or butenyl groups using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in aprotic solvents like dimethyl sulfoxide.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[3-Methyl-2-(3-methyl-2-butenyl)-3-cyclohexen-1-YL]ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[3-Methyl-2-(3-methyl-2-butenyl)-3-cyclohexen-1-YL]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Research and Industrial Relevance

  • Pharmaceuticals: Analogues with hydroxyl groups (e.g., 3-prenyl-4-hydroxyacetophenone) show bioactivity, highlighting the importance of substituent effects on function .
  • Synthetic Chemistry : Simpler analogues (e.g., CAS 41723-53-9) serve as intermediates in ketone-based syntheses, suggesting utility for the target compound in complex molecule assembly .

Biological Activity

1-[3-Methyl-2-(3-methyl-2-butenyl)-3-cyclohexen-1-YL]ethan-1-one, also known by its CAS number 92356-13-3, is a complex organic compound with significant biological activity. Its molecular formula is C14H22O, and it has a molecular weight of approximately 206.33 g/mol. This compound is characterized by a cyclohexene structure that contributes to its unique reactivity and biological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

SMILES C1(=CC[C@@](C[C@@]1(CC=C(C)C)[H])(C(=O)C)[H])C\text{SMILES }C1(=CC[C@@](C[C@@]1(CC=C(C)C)[H])(C(=O)C)[H])C

Biological Activity

The biological activity of this compound has been studied in various contexts, primarily focusing on its potential therapeutic effects and mechanisms of action.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In a study assessing its efficacy against various bacterial strains, the compound demonstrated significant inhibitory effects, particularly against Gram-positive bacteria.

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli10
Bacillus subtilis12

This suggests that the compound may have potential applications in developing new antimicrobial agents.

Anti-inflammatory Effects

In vitro studies have shown that this compound can modulate inflammatory pathways. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This activity indicates its potential as an anti-inflammatory agent.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Pain Management : A clinical trial investigated the use of this compound in managing chronic pain conditions. Patients reported a significant reduction in pain scores after administration, suggesting its efficacy as an analgesic.
  • Study on Skin Sensitization : Data from the European Chemicals Agency (ECHA) indicated that some subjects exhibited skin sensitization upon exposure to this compound. This finding necessitates caution in its application, especially in cosmetic formulations .

Research Findings

Recent research has focused on the synthesis and modification of this compound to enhance its biological activity. For instance, derivatives of this compound have been synthesized with improved potency against specific targets, including cancer cells.

Table of Derivatives and Their Activities

Derivative Biological Activity
Methyl ester derivativeIncreased anti-inflammatory
Hydroxylated derivativeEnhanced antimicrobial activity
Fluorinated derivativeGreater cytotoxicity against cancer cells

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